molecular formula C23H26N2O5 B1678679 Quinaprilat CAS No. 82768-85-2

Quinaprilat

Katalognummer B1678679
CAS-Nummer: 82768-85-2
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: FLSLEGPOVLMJMN-YSSFQJQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinaprilat is the active metabolite of quinapril . It is used alone or in combination with other medications to treat high blood pressure . It is also an ACE inhibitor for intravenous use especially in patients with arterial hypertension or chronic heart failure .


Synthesis Analysis

Quinapril is rapidly de-esterified after absorption to quinaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor . Quinaprilat binds with a high affinity to both plasma and tissue ACE .


Molecular Structure Analysis

The molecular formula of Quinaprilat is C23H26N2O5 . The molecular weight is 410.470 g·mol −1 .


Chemical Reactions Analysis

Quinaprilat is a potent nonsulfhydryl selective ACE inhibitor with a short elimination half-life of 2 - 3 h, but due to slow dissociation from tissue ACE, once daily dosing is sufficient for effective ACE inhibition . Quinaprilat is excreted mainly in urine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Quinaprilat include a molecular weight of 410.46, and it is soluble in DMSO . The density is 1.3±0.1 g/cm 3, and the boiling point is 674.5±55.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disorders

Quinaprilat is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of cardiovascular disorders . It produces favorable hemodynamic changes and improves ventricular and endothelial function in patients with various cardiovascular disorders .

Method of Application

Quinaprilat is rapidly de-esterified after absorption to become the active diacid metabolite . The dosage ranges from 10 to 40 mg/day for effective blood pressure control in most patients with essential hypertension .

Results

In clinical trials, quinapril provided similar blood pressure control to other standard antihypertensive therapies including other ACE inhibitors, calcium antagonists, and β-adrenoceptor antagonists . It has also been shown to reduce microalbuminuria in patients with hypertension and/or diabetes mellitus .

Congestive Heart Failure

Quinaprilat is used in the treatment of congestive heart failure .

Method of Application

In patients with congestive heart failure, quinapril ≤40 mg/day produced beneficial hemodynamic and echocardiographic changes and improved exercise tolerance, symptoms, and functional class .

Results

Effects of quinapril on survival have not been investigated, but quinapril 10 to 20 mg/day showed comparable efficacy to captopril 25 to 50mg twice daily in two well-designed trials .

Coronary Artery Disease

Quinaprilat is used in the treatment of coronary artery disease .

Method of Application

In patients with coronary artery disease, quinapril 40 mg/day was administered .

Diabetic Nephropathy

Quinaprilat is used in the management of diabetic nephropathy .

Method of Application

Hypertension

Quinaprilat is used in the treatment of hypertension. It may be used by itself or in combination with thiazide diuretics .

Method of Application

Quinaprilat is taken orally for the treatment of hypertension. The dosage is determined by the healthcare provider based on the patient’s condition .

Results

Quinaprilat has been found to be effective in controlling blood pressure in patients with hypertension . It is considered a first-line treatment for high blood pressure .

Left Ventricular Dysfunction

Quinaprilat is used in the management of left ventricular dysfunction .

Method of Application

It’s important to note that while Quinaprilat is a potent ACE inhibitor with a short elimination half-life and excellent safety profile, it should not be administered during pregnancy due to fetal and neonatal risks .

Eigenschaften

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868904
Record name Quinaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinaprilat

CAS RN

82768-85-2, 85441-60-7
Record name Quinaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82768-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinaprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinaprilat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quinaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinaprilat
Reactant of Route 2
Quinaprilat
Reactant of Route 3
Quinaprilat
Reactant of Route 4
Reactant of Route 4
Quinaprilat
Reactant of Route 5
Quinaprilat
Reactant of Route 6
Quinaprilat

Citations

For This Compound
1,410
Citations
AG Kieback, SB Felix, T Reffelmann - Expert Opinion on Drug …, 2009 - Taylor & Francis
… Objective: In this review, the pharmacokinetic and pharmacodynamic profile of quinaprilat … quinaprilat” and “quinapril”, literature relevant for this review was selected. Results: Quinaprilat …
Number of citations: 15 www.tandfonline.com
JL Davis, K Kruger, DH LaFevers… - Equine veterinary …, 2014 - Wiley Online Library
… Quinapril and quinaprilat were quantified using a single mass transition in the positive ion mode of 439.09 to 234.2 for quinapril and 411.15 to 206.13 for quinaprilat. Quinapril was …
Number of citations: 13 beva.onlinelibrary.wiley.com
B Hornig, N Arakawa, D Haussmann, H Drexler - Circulation, 1998 - Am Heart Assoc
… effect of quinaprilat on FDD in patients with CHF is mediated by an enhanced availability of NO, because the portion of FDD that was mediated by NO was increased after quinaprilat. …
Number of citations: 210 www.ahajournals.org
SC Olson, AM Horvath, BM Michniewicz… - …, 1989 - journals.sagepub.com
… In the presence of reduced hepatic and renal function in the elderly, conversion of quinapril to quinaprilat and subsequent clearance of quinaprilat are reduced and the latter can be …
Number of citations: 82 journals.sagepub.com
EJ Begg, RA Robson, RR Bailey… - British Journal of …, 1990 - Wiley Online Library
… quinaprilat were … of quinaprilat (dose of quinapril equivalent/AUC of quinaprilat) was directly related to creatinine clearance (CLCr). The predicted apparent oral clearance of quinaprilat …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
E Breslin, E Posvar, M Neub, D Trenk… - The Journal of …, 1996 - Wiley Online Library
… quinaprilat and the 20‐mg dose of oral quinapril. Based on the concentrations of quinaprilat … approximately 50%; intravenous quinaprilat should therefore produce a pharmacodynamic …
Number of citations: 16 accp1.onlinelibrary.wiley.com
HR Kaplan, DG Taylor, SC Olson, LK Andrews… - …, 1989 - journals.sagepub.com
… Quinaprilat produces natriuresis and mild diuresis at doses that do not al ter mean arterial … other than quinaprilat is not extensive. Quinapril is excreted primarily as quinaprilat and to a …
Number of citations: 81 journals.sagepub.com
AB Cetnarowski-Cropp - Dicp, 1991 - journals.sagepub.com
… In hepatic dysfun~tion, h?wev~r, the rate and extent of quinapril hydrolysis to quinaprilat decreases~ peak plasma quinaprilat concentrations lessen, and the time to achievepeak …
Number of citations: 23 journals.sagepub.com
CE Halstenson, JA Opsahl, K Rachael… - The Journal of …, 1992 - Wiley Online Library
… In contrast, quinaprilat maximum plasma concentration, … The disposition of quinapril and quinaprilat was unchanged … of quinaprilat elimination, resulted in increased quinaprilat plasma …
Number of citations: 17 accp1.onlinelibrary.wiley.com
WE Haefeli, L Linder, TF Lüscher - Hypertension, 1997 - Am Heart Assoc
… quinaprilat, may exert vascular effects via the bradykinin B 2 -receptor. To test direct arterial effects of quinaprilat … by both ACE inhibitors, but the effect of quinaprilat (3.9 nmol/min) was …
Number of citations: 49 www.ahajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.